6-(3-Methylphenyl)benzo[a]phenazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methylphenyl)benzo[a]phenazin-5-ol is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Phenazines are widely studied due to their antimicrobial, antitumor, antioxidant, and neuroprotective properties
Vorbereitungsmethoden
The synthesis of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol typically involves multicomponent reactions. One common method is the one-pot, two-step, four-component condensation reaction. This involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarine in glacial acetic acid under reflux conditions . This method is favored for its simplicity, availability of starting materials, and high yields of the product .
Analyse Chemischer Reaktionen
6-(3-Methylphenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
6-(3-Methylphenyl)benzo[a]phenazin-5-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and antitumor activities. In medicine, it shows potential as a therapeutic agent due to its ability to interact with various biological targets. In industry, it is used in the development of dyes and pigments .
Wirkmechanismus
The mechanism of action of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors on the surface of cells, triggering a cascade of intracellular events that result in its biological effects .
Vergleich Mit ähnlichen Verbindungen
6-(3-Methylphenyl)benzo[a]phenazin-5-ol kann mit anderen Phenazinderivaten wie Pyocyanin, Chlororaphin und Iodinin verglichen werden. Obwohl diese Verbindungen eine ähnliche Kernstruktur aufweisen, ist this compound aufgrund des Vorhandenseins der 3-Methylphenylgruppe einzigartig, was seine biologische Aktivität und chemische Reaktivität beeinflussen kann .
Eigenschaften
Molekularformel |
C23H16N2O |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-(3-methylphenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C23H16N2O/c1-14-7-6-8-15(13-14)20-22-21(16-9-2-3-10-17(16)23(20)26)24-18-11-4-5-12-19(18)25-22/h2-13,26H,1H3 |
InChI-Schlüssel |
HIFMFYDVYQGTMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.